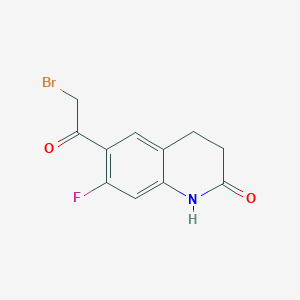
1-(3-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid (FPTTCA) is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in a variety of fields. FPTTCA is a heterocyclic compound, which is composed of a five-membered ring containing both carbon and nitrogen atoms. It is a white crystalline solid at room temperature with a molecular weight of 270.33 g/mol and a melting point of 140-144°C. FPTTCA has been found to have various properties, including antimicrobial, antifungal, and antiviral activity. It has also been studied for its potential applications in the fields of medicinal chemistry, drug delivery, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Triazole derivatives, like 1-(3-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, have been studied for their antimicrobial properties. A study by Nagamani et al. (2018) synthesized novel triazole compounds and evaluated their antimicrobial activity, highlighting the potential of triazole derivatives in combating microbial infections (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Analgesic Potential
Triazole compounds have also been explored for their analgesic properties. A research by Zaheer et al. (2021) demonstrated the in vivo analgesic activity of certain triazole derivatives, indicating their potential as pain-relieving agents (Zaheer et al., 2021).
Synthesis Methods
Efficient synthesis methods of triazole derivatives have been a focus of research, with studies like Moreno-Fuquen et al. (2019) discussing catalyst- and solvent-free synthesis approaches. This highlights the advancements in creating more environmentally friendly and cost-effective methods of synthesizing these compounds (Moreno-Fuquen et al., 2019).
Structural Analysis
Structural analysis of triazole derivatives, such as the work by Almeida et al. (2022), provides insights into their molecular conformations and potential biological applications. Understanding the structure of these compounds is crucial for their application in various fields (Almeida et al., 2022).
Antibacterial Properties
Several studies, like those by Iradyan et al. (2014), have focused on the antibacterial properties of triazole derivatives. These findings are significant in the development of new antibacterial agents to address the growing concern of antibiotic resistance (Iradyan et al., 2014).
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-7(2)11-14-10(12(17)18)15-16(11)9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEGZPJXQJJULL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


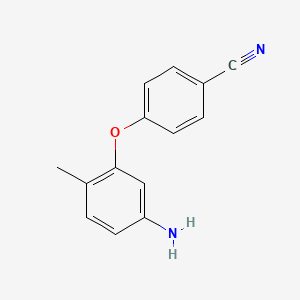
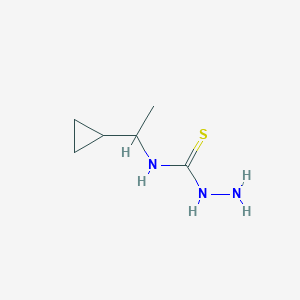

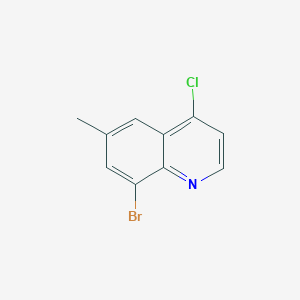
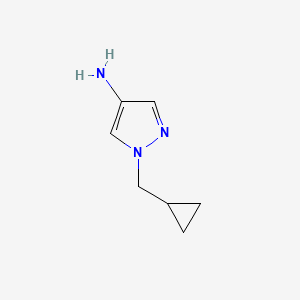
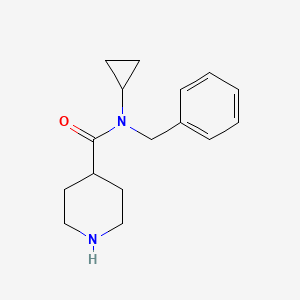
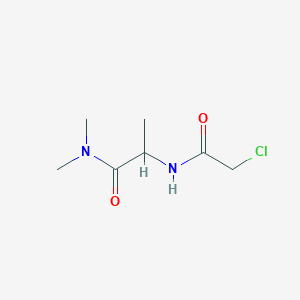

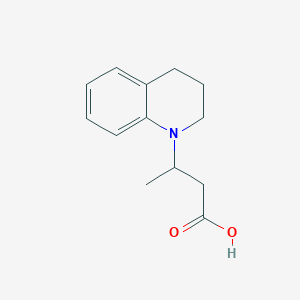


![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)
